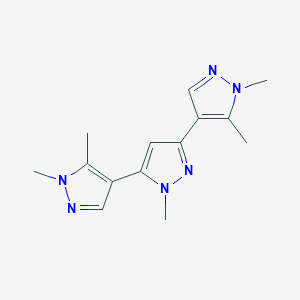
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole
Overview
Description
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole is a complex organic compound featuring multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with other reagents under controlled conditions. One method involves the reaction with tetrafluoroterephthalic acid in anhydrous methanol at room temperature, followed by slow evaporation to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring purity through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms into the pyrazole rings.
Scientific Research Applications
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research is ongoing into its potential as a pharmaceutical agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole rings can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, its structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This compound also features multiple pyrazole rings and is used in energetic materials due to its thermal stability.
4,5-dihydro-1H-pyrazole derivatives: These compounds have similar structures and are used in various applications, including as pharmaceuticals and in materials science.
Uniqueness
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole is unique due to its specific arrangement of pyrazole rings and the presence of methyl groups, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-9-11(7-15-18(9)3)13-6-14(20(5)17-13)12-8-16-19(4)10(12)2/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKIIVZDXTYFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2C)C3=C(N(N=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















